N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
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Description
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel benzofuran derivatives, including pyrazoles, oxadiazoles, and isoxazoles, has been a subject of interest due to their potential biological activities. For instance, derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate and substituted 1,3,4-oxadiazoles starting from 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized through elemental and spectroscopic analysis (Siddiqui et al., 2013).
Biological Evaluation
Several studies focus on the antimicrobial, analgesic, anti-inflammatory, and anticancer activities of benzofuran derivatives. For example:
- The synthesis and evaluation of benzofuran pyrazole heterocycles for their analgesic and anti-inflammatory activities have been reported, highlighting compounds with significant % protection against pain and inflammation (Kenchappa & Bodke, 2020).
- Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and showed promising anticancer activity, indicating the potential therapeutic applications of benzofuran derivatives (Tiwari et al., 2017).
Antimicrobial Activities
Benzofuran derivatives have been synthesized and assessed for their antibacterial and antifungal activities, showing effectiveness against various Gram-positive, Gram-negative bacteria, and fungi. This includes the synthesis of novel compounds from 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide, highlighting the potential of benzofuran derivatives as antimicrobial agents (Siddiqui et al., 2013).
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-25-17-8-7-14(9-19(17)26-2)18-11-15(23-28-18)12-22-21(24)20-10-13-5-3-4-6-16(13)27-20/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDXACQHXWCEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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